molecular formula C17H24N2O2 B14916434 tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B14916434
M. Wt: 288.4 g/mol
InChI Key: SRRXSUOABVKGAQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic molecule featuring a fused indene-pyrrolidine core with a tert-butyl carbamate protecting group. Its spiro architecture confers unique stereoelectronic properties, making it valuable in medicinal chemistry as a scaffold for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 5-aminospiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-7-6-17(11-19)9-12-4-5-14(18)8-13(12)10-17/h4-5,8H,6-7,9-11,18H2,1-3H3

InChI Key

SRRXSUOABVKGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=C(C2)C=C(C=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate typically involves a multi-step process. One common synthetic route includes the 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes or alkynes. This reaction is facilitated by the use of isatin, sarcosine, and other starting materials under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to drive the reaction to completion.

Chemical Reactions Analysis

tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of spirocyclic tert-butyl carboxylates. Below is a comparative analysis with structurally related derivatives:

Compound Name Core Structure Substituents Molecular Weight Key Properties
tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate (Target) Indene-pyrrolidine 5-amino ~291.3 g/mol* Amino group enhances solubility and bioactivity; spiro system limits conformational flexibility .
tert-Butyl 6-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate () Indene-piperidine 6-bromo, 1-oxo 335.83 g/mol Bromine increases molecular weight; oxo group may stabilize ring conformation .
tert-Butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate () Indene-piperidine 3-oxo, 6-chloro 335.83 g/mol Chlorine substituent improves electrophilicity; oxo group enhances hydrogen-bonding potential .
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate () Indene-piperidine 4-fluoro, 1-oxo 319.37 g/mol Fluorine improves metabolic stability; oxo group aids in crystallinity .
tert-Butyl 5-Bromo-3-Oxo-2,3-dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate () Indene-piperidine 5-bromo, 3-oxo ~355.3 g/mol* Bromo and oxo groups increase steric bulk, potentially reducing membrane permeability .

Notes:

  • *Molecular weights estimated based on structural analogs due to incomplete data for the target compound.
  • The pyrrolidine core (target compound) vs. piperidine (analogs) alters ring strain and hydrogen-bonding capacity, impacting target selectivity .

Functional Group Impact

  • Amino Group (Target): Unlike bromo or oxo substituents in analogs, the amino group provides a nucleophilic site for cross-coupling reactions (e.g., amide bond formation), enhancing utility in combinatorial chemistry .
  • Fluorine balances lipophilicity and metabolic stability .
  • Oxo Group: Stabilizes spiro conformation via intramolecular hydrogen bonds, as seen in tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (), but may reduce reactivity compared to amino derivatives .

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